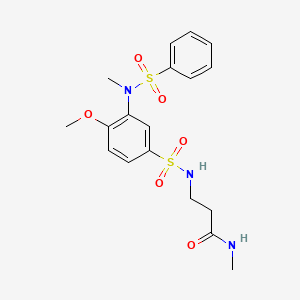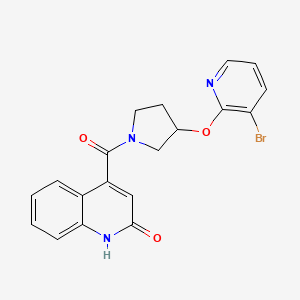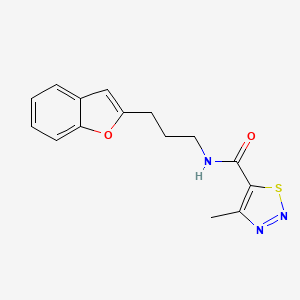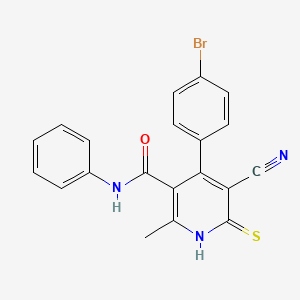
3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes methoxy, sulfonamido, and N-methylpropanamide groups, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form an amine.
Sulfonation: The amine is then subjected to sulfonation using reagents like chlorosulfonic acid or sulfur trioxide.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using agents such as dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the amide bond through a reaction with N-methylpropanamide under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Key considerations include temperature control, reagent concentration, and reaction time to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert sulfonamides to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamido groups can form hydrogen bonds with active sites, while the methoxy and N-methylpropanamide groups may enhance binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide
- 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide
Uniqueness
Compared to similar compounds, 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide offers unique structural features that may result in distinct biological activities and chemical reactivity. Its specific combination of functional groups allows for versatile applications and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
3-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S2/c1-19-18(22)11-12-20-28(23,24)15-9-10-17(27-3)16(13-15)21(2)29(25,26)14-7-5-4-6-8-14/h4-10,13,20H,11-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWLRABLUYVPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)
![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2548888.png)
![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)
![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)
![N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2548894.png)

![(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2548896.png)


![N-cyclopentyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2548900.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide](/img/structure/B2548904.png)
